molecular formula C5H7BrN4 B1289506 3-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine CAS No. 903130-08-5

3-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No.: B1289506
CAS No.: 903130-08-5
M. Wt: 203.04 g/mol
InChI Key: CDQFNNODMQLMFW-UHFFFAOYSA-N
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Description

3-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound that features a triazole ring fused with a pyrazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules .

Mechanism of Action

Target of Action

It has been found to exhibit antimicrobial activity , suggesting that it may target specific enzymes or proteins in bacteria and fungi.

Mode of Action

Based on its antimicrobial activity , it can be hypothesized that it interacts with its targets in a way that inhibits their normal function, leading to the death or growth inhibition of the microorganisms.

Biochemical Pathways

Given its antimicrobial activity , it likely interferes with essential biochemical pathways in bacteria and fungi, such as cell wall synthesis, protein synthesis, or DNA replication.

Result of Action

Its antimicrobial activity suggests that it likely leads to the death or growth inhibition of bacteria and fungi .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a brominated precursor with a triazole derivative in the presence of a base. The reaction is usually carried out in a solvent such as ethanol or dichloromethane at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium hydroxide or potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and in solvents such as ethanol, dichloromethane, or acetonitrile .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted triazolopyrazines, while oxidation reactions can produce oxides of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine is unique due to its specific substitution pattern and the presence of the bromine atom, which can be further modified to create a wide range of derivatives with diverse biological activities. This makes it a valuable compound in medicinal chemistry and drug development .

Properties

IUPAC Name

3-bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrN4/c6-5-9-8-4-3-7-1-2-10(4)5/h7H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDQFNNODMQLMFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2Br)CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20592053
Record name 3-Bromo-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20592053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

903130-08-5
Record name 3-Bromo-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=903130-08-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20592053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of tert-butyl 3-bromo-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate (52 mg, 0.172 mmol) in DCM (6 mL) at 0° C. was added TFA (0.26 mL). The reaction was stirred at room temperature for 16 hours before concentrating in vacuo. The residue was purified by elution through an SCX-2 column using 2M NH3/MeOH to give the title compound as yellow solid (29 mg, 83%).
Name
Quantity
0.26 mL
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Yield
83%

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